Tetradecanoilcarnitina

Descripción general

Descripción

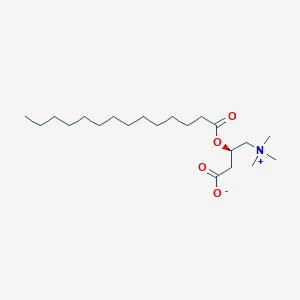

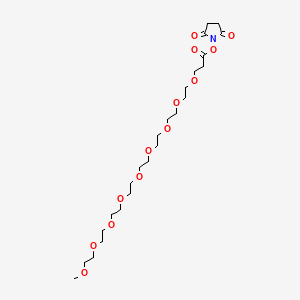

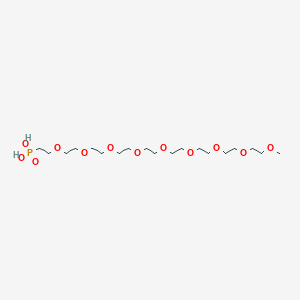

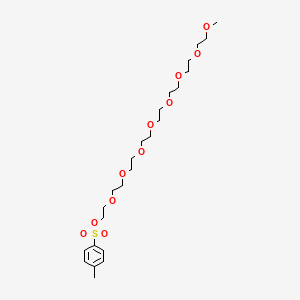

Juega un papel crucial en el metabolismo de los lípidos y se considera un posible biomarcador para diversos trastornos metabólicos, incluida la cardiomiopatía diabética y la miopatía mitocondrial . Este compuesto es un éster graso formado por la esterificación del ácido tetradecanoico (ácido mirístico) con carnitina.

Aplicaciones Científicas De Investigación

La tetradecanoilcarnitina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la beta-oxidación de los ácidos grasos y el papel de las acilcarnitinas en el metabolismo de los lípidos.

Biología: Se estudia el compuesto por su papel en la producción de energía celular y su participación en las vías metabólicas.

Medicina: La this compound se investiga como biomarcador para trastornos metabólicos como la cardiomiopatía diabética y la miopatía mitocondrial. .

Industria: El compuesto se utiliza en el desarrollo de ensayos de diagnóstico y como estándar en espectrometría de masas para la cuantificación de acilcarnitinas en muestras biológicas

Análisis Bioquímico

Biochemical Properties

Tetradecanoylcarnitine interacts with various enzymes and proteins in the body. It is an intermediate product of fatty acid oxidation, and its levels can be influenced by the activity of various enzymes involved in this process

Cellular Effects

Tetradecanoylcarnitine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been associated with the occurrence of diabetic cardiomyopathy (DCM). In a study, exogenous Tetradecanoylcarnitine supplementation led to increased lipid deposition in cardiomyocytes, ultimately leading to cardiomyocyte hypertrophy, fibrotic remodeling, and increased apoptosis .

Molecular Mechanism

Tetradecanoylcarnitine exerts its effects at the molecular level through various mechanisms. It is known to affect fatty acid oxidation by interacting with the adenosine 5′-monophosphate (AMP)-activated protein kinase (AMPK) signaling pathways . This interaction leads to myocardial lipotoxicity, which can cause cardiomyocyte hypertrophy and increased apoptosis .

Temporal Effects in Laboratory Settings

The effects of Tetradecanoylcarnitine over time in laboratory settings are still being explored. It is known that Tetradecanoylcarnitine can cause changes in cellular function over time, such as increased lipid deposition in cardiomyocytes .

Metabolic Pathways

Tetradecanoylcarnitine is involved in the β-oxidation metabolic pathway of long-chain fatty acids . It interacts with various enzymes in this pathway, and its levels can influence metabolic flux and metabolite levels .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La tetradecanoilcarnitina se puede sintetizar mediante la esterificación del ácido tetradecanoico con carnitina. La reacción típicamente implica el uso de un catalizador, como ácido sulfúrico o ácido clorhídrico, en condiciones de reflujo. La mezcla de reacción se purifica luego mediante técnicas como la recristalización o la cromatografía para obtener el compuesto puro .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la esterificación del ácido tetradecanoico con carnitina en presencia de un catalizador adecuado. La reacción se lleva a cabo en grandes reactores, y el producto se purifica utilizando técnicas de cromatografía o destilación a escala industrial .

Tipos de Reacciones:

Oxidación: La this compound puede sufrir reacciones de oxidación, particularmente en presencia de agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo. Estas reacciones generalmente resultan en la formación de ácidos carboxílicos o cetonas.

Reducción: El compuesto se puede reducir utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, lo que lleva a la formación de alcoholes.

Sustitución: La this compound puede participar en reacciones de sustitución, donde el grupo acilo puede ser reemplazado por otros grupos funcionales a través de la sustitución nucleofílica.

Reactivos y Condiciones Comunes:

Oxidación: Permanganato de potasio, trióxido de cromo, condiciones ácidas o básicas.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio, condiciones anhidras.

Sustitución: Nucleófilos como aminas, alcoholes o tioles, a menudo en condiciones básicas o ácidas.

Principales Productos Formados:

Oxidación: Ácidos carboxílicos, cetonas.

Reducción: Alcoholes.

Sustitución: Varias acilcarnitinas sustituidas dependiendo del nucleófilo utilizado

Mecanismo De Acción

La tetradecanoilcarnitina ejerce sus efectos principalmente a través de su participación en la beta-oxidación de los ácidos grasos de cadena larga. Facilita el transporte de los ácidos grasos a las mitocondrias, donde se someten a la beta-oxidación para producir acetil-CoA, que entra en el ciclo del ácido cítrico para la producción de energía. El compuesto también influye en varias vías de señalización, incluida la vía de la proteína quinasa activada por monofosfato de adenosina 5′ (AMP) (AMPK), que desempeña un papel en la regulación del metabolismo de los lípidos y la homeostasis energética .

Compuestos Similares:

Lauroilcarnitina: Una acilcarnitina con una cadena acilo más corta (C12) en comparación con la this compound (C14).

Palmitoilcarnitina: Una acilcarnitina con una cadena acilo más larga (C16) en comparación con la this compound.

Octanoilcarnitina: Una acilcarnitina con una cadena acilo aún más corta (C8).

Singularidad: La this compound es única debido a su longitud de cadena específica, que influye en su papel en el metabolismo de los lípidos y su potencial como biomarcador para trastornos metabólicos. Su longitud de cadena intermedia le permite participar tanto en el metabolismo de los ácidos grasos de cadena media como de cadena larga, lo que la convierte en un compuesto versátil para estudiar varias vías metabólicas .

Comparación Con Compuestos Similares

Lauroylcarnitine: An acylcarnitine with a shorter acyl chain (C12) compared to tetradecanoylcarnitine (C14).

Palmitoylcarnitine: An acylcarnitine with a longer acyl chain (C16) compared to tetradecanoylcarnitine.

Octanoylcarnitine: An acylcarnitine with an even shorter acyl chain (C8).

Uniqueness: Tetradecanoylcarnitine is unique due to its specific chain length, which influences its role in lipid metabolism and its potential as a biomarker for metabolic disorders. Its intermediate chain length allows it to participate in both medium and long-chain fatty acid metabolism, making it a versatile compound for studying various metabolic pathways .

Propiedades

IUPAC Name |

(3R)-3-tetradecanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h19H,5-18H2,1-4H3/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHXNVGSVNEJBD-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601314367 | |

| Record name | (-)-Myristoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25597-07-3 | |

| Record name | (-)-Myristoylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25597-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristoyllevocarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025597073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Myristoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601314367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MYRISTOYLLEVOCARNITINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IBA3JH87O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Tetradecanoylcarnitine acts as an intermediate in the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a crucial process for energy production. [, , ] It facilitates the transfer of fatty acids across the mitochondrial membrane, allowing them to be broken down into acetyl-CoA, which then enters the citric acid cycle to generate ATP. []

A: Altered levels of Tetradecanoylcarnitine can indicate disruptions in fatty acid metabolism. For instance, elevated levels have been associated with various conditions, including diabetes mellitus, [] cardiovascular disease, [, ] perinatal asphyxia, [] and autoimmune hepatitis. [] These alterations may reflect an imbalance between fatty acid synthesis, oxidation, and transport. [, ]

A: The molecular formula of Tetradecanoylcarnitine is C21H41NO4, and its molecular weight is 371.56 g/mol. []

A: While the provided research papers focus on the application of mass spectrometry for analyzing Tetradecanoylcarnitine, detailed spectroscopic data (NMR, IR) is not discussed within these papers. [, , ]

A: Studies suggest that different acylcarnitine chain lengths exhibit varying levels of toxicity to cardiomyocytes. Myristoylcarnitine and palmitoylcarnitine, with longer chains, were found to be more toxic than shorter chain acylcarnitines. [, ] This suggests a structure-activity relationship where the length of the acyl chain influences its interaction with cellular components and subsequent effects.

ANone: The provided research papers primarily focus on the role of Tetradecanoylcarnitine as a biomarker for various diseases and its involvement in metabolic pathways. Information regarding its use as a therapeutic agent, its formulation, safety, efficacy, or environmental impact is not discussed within these papers.

A: Advances in analytical techniques, particularly mass spectrometry, have significantly improved the detection and quantification of Tetradecanoylcarnitine and other acylcarnitines. [, , ] This has led to a better understanding of their roles as biomarkers in various diseases and provided insights into metabolic dysregulation. [, , , , , , ]

A: The study of Tetradecanoylcarnitine bridges various disciplines, including metabolomics, biochemistry, analytical chemistry, and clinical medicine. [, ] Research on this compound contributes to:

* **Disease diagnosis and prognosis:** Identifying potential biomarkers for diseases like diabetes, cardiovascular disease, and liver injury. [, , , , ] * **Understanding metabolic pathways:** Elucidating the complexities of fatty acid metabolism and its role in health and disease. [, , ] * **Developing therapeutic targets:** Potentially identifying new targets for therapeutic interventions in metabolic disorders. [, ]Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![BenzaMide, 2-chloro-5-[[(2,2-diMethyl-1-oxopropyl)aMino]Methyl]-N-1H-iMidazol-2-yl-](/img/structure/B609308.png)

![N-cyclopropyl-4-{8-[(2-methylpropyl)amino]imidazo[1,2-a]pyrazin-3-yl}benzamide](/img/structure/B609312.png)

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)